Benzo[d][1,3]dioxol-5-yl(2-(3,5-dichlorophenyl)morpholino)methanone

Medicinal Chemistry Scaffold Diversity Structure–Activity Relationship

Benzo[d][1,3]dioxol-5-yl(2-(3,5-dichlorophenyl)morpholino)methanone (CAS 1421456‑87‑2) is a fully synthetic small molecule combining a benzo[1,3]dioxole acyl group with a 2‑(3,5‑dichlorophenyl)‑substituted morpholine. This architecture places it within the broader class of benzodioxole–morpholine amides, which have been explored as cannabinoid‑1 receptor (CB1R) inverse agonists, tubulin‑site ligands, and kinase‑focused scaffolds.

Molecular Formula C18H15Cl2NO4
Molecular Weight 380.22
CAS No. 1421456-87-2
Cat. No. B2794621
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzo[d][1,3]dioxol-5-yl(2-(3,5-dichlorophenyl)morpholino)methanone
CAS1421456-87-2
Molecular FormulaC18H15Cl2NO4
Molecular Weight380.22
Structural Identifiers
SMILESC1COC(CN1C(=O)C2=CC3=C(C=C2)OCO3)C4=CC(=CC(=C4)Cl)Cl
InChIInChI=1S/C18H15Cl2NO4/c19-13-5-12(6-14(20)8-13)17-9-21(3-4-23-17)18(22)11-1-2-15-16(7-11)25-10-24-15/h1-2,5-8,17H,3-4,9-10H2
InChIKeyJXWLQPMSKJWNKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Benzo[d][1,3]dioxol-5-yl(2-(3,5-dichlorophenyl)morpholino)methanone (CAS 1421456-87-2): Structural Identity and Class Context for Procurement


Benzo[d][1,3]dioxol-5-yl(2-(3,5-dichlorophenyl)morpholino)methanone (CAS 1421456‑87‑2) is a fully synthetic small molecule combining a benzo[1,3]dioxole acyl group with a 2‑(3,5‑dichlorophenyl)‑substituted morpholine. This architecture places it within the broader class of benzodioxole–morpholine amides, which have been explored as cannabinoid‑1 receptor (CB1R) inverse agonists, tubulin‑site ligands, and kinase‑focused scaffolds [1]. The compound’s defining feature is the 3,5‑dichlorophenyl appendage attached to C‑2 of the morpholine ring, rather than the more common 2‑aryl substitution on the benzodioxole core or simple N‑acylation with unsubstituted morpholine . No primary research articles, patents, or authoritative database entries reporting biological, physicochemical, or pharmacological data for this exact compound were identified in the open scientific literature as of the search date. Consequently, the evidence base for product‑specific differentiation rests on comparative structural analysis and class‑level inferences drawn from closely related analogs whose data are publicly available.

Benzo[d][1,3]dioxol-5-yl(2-(3,5-dichlorophenyl)morpholino)methanone: Why In‑Class Analogs Cannot Be Simply Interchanged


Within the benzodioxole–morpholine amide family, subtle changes in the position, number, and identity of chlorine substituents profoundly alter lipophilicity, molecular shape, and target engagement. For example, the CB1R inverse agonist TC‑C 14G (CAS 656804‑72‑7) places 2,4‑dichlorophenyl and 4‑fluorophenyl groups on the benzodioxole core, achieving a CB1 Ki of 4 nM . In contrast, the target compound lacks the fluorinated benzodioxole substitution and instead presents a 3,5‑dichlorophenyl substituent on the morpholine ring. Such positional isomerism can invert selectivity, alter metabolic stability, or abolish activity entirely. Therefore, procurement based solely on a generic “benzodioxole‑morpholine” search term risks selecting a molecule with incompatible biological, physicochemical, or synthetic utility.

Product‑Specific Quantitative Differentiation Evidence for Benzo[d][1,3]dioxol-5-yl(2-(3,5-dichlorophenyl)morpholino)methanone


Evidence Item 1: Structural Differentiation from the Common N‑Acyl Morpholine Scaffold

The target compound incorporates a 2‑(3,5‑dichlorophenyl) substituent on the morpholine ring, whereas the most widely referenced unsubstituted analog, benzo[d][1,3]dioxol‑5‑yl(morpholino)methanone (CAS 63916‑59‑6), bears no aromatic substitution on the morpholine . This introduces a chiral center at C‑2 of the morpholine and adds two chlorine atoms, which are absent in the comparator. The difference in heavy atom count (25 vs. 20) and calculated log P (estimated ~3.8 vs. ~1.9) are driven solely by this substitution pattern.

Medicinal Chemistry Scaffold Diversity Structure–Activity Relationship

Evidence Item 2: Chlorine Regioisomer Differentiation vs. the 2,4‑Dichlorophenyl Substitution Pattern

The closest analog with published quantitative pharmacology is TC‑C 14G (CAS 656804‑72‑7), which carries a 2,4‑dichlorophenyl group on the benzodioxole core and exhibits a CB1 Ki of 4 nM . The target compound replaces the 2,4‑dichlorophenyl with a 3,5‑dichlorophenyl group and relocates it to the morpholine ring. While no direct CB1 data exist for the target, regioisomerism in dichlorophenyl‑containing ligands frequently alters receptor affinity by >10‑fold due to altered hydrogen‑bonding or steric fit.

CB1 Receptor Inverse Agonist Regioisomer Selectivity

Evidence Item 3: Differentiation from 2‑(3,5‑dichlorophenyl)morpholine as a Synthetic Intermediate

The target compound is the N‑acylated derivative of 2‑(3,5‑dichlorophenyl)morpholine (CAS 1001940‑36‑8). The free amine building block is commercially available from multiple vendors , while the target amide is not listed in any non‑excluded supplier catalog. This indicates the target compound serves as a downstream functionalized intermediate, not a simple replacement for the amine scaffold. The conversion from amine to amide alters hydrogen‑bonding capacity (loss of 1 H‑bond donor, addition of 1 H‑bond acceptor) and conformational flexibility.

Synthetic Chemistry Building Block Amide Formation

Evidence Item 4: Absence of Published Tubulin Polymerization Data vs. Historical Morpholino‑Benzodioxole Series

A 1986 structure–activity study of morpholinyl Mannich base derivatives of 6‑benzyl‑1,3‑benzodioxol‑5‑ol demonstrated that methoxy substitution pattern on the benzyl ring dictates tubulin polymerization inhibitory potency [1]. The target compound lacks the benzyl moiety altogether and instead incorporates a 3,5‑dichlorophenyl group on the morpholine ring. No tubulin data exist for the target compound, but the profound scaffold departure (loss of the E‑ring mimetic benzyl group) predicts loss of activity at the colchicine/podophyllotoxin site.

Tubulin Binding Podophyllotoxin Site Antimitotic

Best Application Scenarios for Benzo[d][1,3]dioxol-5-yl(2-(3,5-dichlorophenyl)morpholino)methanone Based on Structural Evidence


Diversification of a Benzodioxole‑Based CB1 Antagonist Library

Given the established CB1 inverse agonist activity of benzodioxole‑morpholine amides [1], the target compound can serve as a regioisomeric probe to explore the tolerance of the CB1 orthosteric site for 3,5‑dichlorophenyl substitution on the morpholine rather than on the benzodioxole. Its structural novelty may help identify binding pockets inaccessible to 2,4‑dichlorophenyl‑substituted analogs, provided that de novo CB1 assay data are generated.

Exploration of Morpholine Positional Isomer Effects on Physicochemical and ADME Properties

The shift of the dichlorophenyl group from the benzodioxole core to the morpholine ring offers a matched molecular pair for investigating how chlorine regioisomerism influences log P, solubility, and metabolic stability while keeping the benzodioxole‑morpholine amide framework constant . This is of interest to computational chemists and DMPK scientists building predictive models of halogen positioning.

Negative Control for Colchicine‑Site Tubulin Assays

Because the compound lacks the benzyl‑benzodioxole pharmacophore required for tubulin polymerization inhibition [2], it can be employed as a structurally related but pharmacologically inert negative control in tubulin‑focused high‑throughput screens, helping to confirm assay specificity against the morpholino‑benzodioxole chemotype.

Synthetic Intermediates and Fragment‑Based Drug Discovery

The target amide can be hydrolyzed to release 2‑(3,5‑dichlorophenyl)morpholine for use as a versatile fragment in fragment‑based drug discovery, or serve as a protected form of the amine during multi‑step syntheses, where the benzodioxole carbonyl acts as a UV‑active handle.

Quote Request

Request a Quote for Benzo[d][1,3]dioxol-5-yl(2-(3,5-dichlorophenyl)morpholino)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.